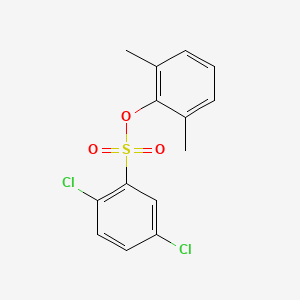![molecular formula C14H8Cl4N2OS B5125502 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as TCB or TCB-2, is a chemical compound that belongs to the class of synthetic hallucinogens. It was first synthesized in the 1990s by a team of researchers led by David E. Nichols at Purdue University. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. In recent years, TCB-2 has gained attention in the scientific community for its potential use in research on the brain and behavior.
作用機序
The mechanism of action of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that activates signaling pathways in the brain. When 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 binds to the receptor, it induces a conformational change that activates downstream signaling cascades, leading to changes in neuronal activity and behavior. The exact molecular mechanisms of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2's effects on the brain and behavior are still being studied.
Biochemical and Physiological Effects
2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been shown to induce hallucinogenic effects in animal models, including altered perception, cognition, and behavior. These effects are thought to be mediated by the activation of the 5-HT2A receptor and its downstream signaling pathways. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has also been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, attention, and memory.
実験室実験の利点と制限
2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which allows for precise control over the activation of this receptor in animal models. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 also has a long half-life, which allows for sustained activation of the receptor over an extended period of time. However, 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has several limitations for use in lab experiments. It is a synthetic compound that may have different effects on the brain and behavior compared to natural compounds. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 is also a Schedule I controlled substance in the United States, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2. One direction is to investigate the molecular mechanisms of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2's effects on the brain and behavior. This could involve the use of advanced imaging techniques to visualize the activation of signaling pathways in real-time. Another direction is to study the potential therapeutic applications of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been shown to have anti-inflammatory and neuroprotective effects in animal models, which could have implications for the treatment of neurodegenerative diseases. Finally, there is a need for more research on the safety and toxicity of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2, especially in humans. While 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been shown to be relatively safe in animal models, its effects on human health are still largely unknown.
合成法
The synthesis of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 involves several steps, starting from the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoylthiourea. This intermediate is then reacted with 2,4,5-trichloroaniline to form 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2. The synthesis of 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been used in scientific research to study the role of serotonin receptors in the brain and behavior. It is a potent agonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has been used to investigate the effects of serotonin receptor activation on synaptic plasticity, neuronal activity, and behavior in animal models. 2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide-2 has also been used to study the molecular mechanisms of hallucinogenic drugs and their potential therapeutic applications.
特性
IUPAC Name |
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-8-4-2-1-3-7(8)13(21)20-14(22)19-12-6-10(17)9(16)5-11(12)18/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDHOLAMXCEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)

![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)
![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
